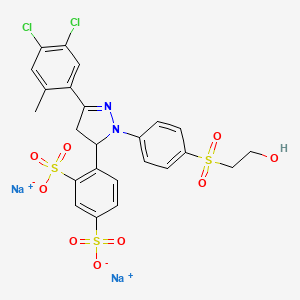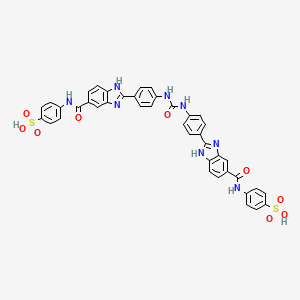
s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its hexahydro-s-indacene core, which is a bicyclic structure, and its butanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the hexahydro-s-indacene core, followed by the introduction of the butanamine side chain. The final step involves the methylation of the amine group to form the N,N-dimethyl derivative and the addition of hydrochloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Similar core structure but lacks the butanamine side chain and N,N-dimethyl groups.
4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-N,N-dimethylbutan-1-amine: Similar structure but may differ in specific functional groups or side chains.
Uniqueness
s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride is unique due to its specific combination of the hexahydro-s-indacene core, butanamine side chain, and N,N-dimethyl groups
Properties
CAS No. |
80761-09-7 |
|---|---|
Molecular Formula |
C18H28ClN |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-19(2)12-4-3-9-18-16-10-5-7-14(16)13-15-8-6-11-17(15)18;/h13H,3-12H2,1-2H3;1H |
InChI Key |
QVLJIDYFEQJJFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC1=C2CCCC2=CC3=C1CCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)








